molecular formula C22H31N5O3S B2755947 (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1251622-81-7

(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2755947
CAS No.: 1251622-81-7
M. Wt: 445.58
InChI Key: ZCHKLUHNJIRJEE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a piperidine ring. Pyrazoles are well-known components of various biologically active compounds . Piperazine and piperidine rings are common in many pharmaceuticals and exhibit a wide range of biological activities.


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the pyrazole ring could potentially undergo reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is a potent CB1 cannabinoid receptor antagonist. Its molecular interaction with the CB1 receptor was analyzed, revealing insights into the steric and electrostatic binding interactions. This research offers a foundational understanding of the antagonist's binding mechanism, which is crucial for the design of targeted therapeutics (J. Shim et al., 2002).

Synthesis and Biological Activities A series of N-phenylpyrazolyl aryl methanone derivatives, incorporating the arylthio/sulfinyl/sulfonyl group, have been synthesized and characterized. This study reports on the compounds' herbicidal and insecticidal activities, showcasing the chemical's potential in agricultural applications (Baolei Wang et al., 2015).

Molecular Structure Investigations Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties detailed molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations. This work contributes to the deeper understanding of intermolecular interactions and electronic properties, which are significant for the development of materials and drugs (Ihab Shawish et al., 2021).

Anticancer Evaluation The anticancer activity of di- and trifunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, was studied across various cancer cell lines. This research highlights the potential of such compounds in cancer therapy, providing insights into their efficacy and the structure-activity relationship (Kostyantyn Turov, 2020).

Synthesis and Characterization of Pyrazole Derivatives Novel pyrazole and isoxazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. This study underscores the importance of such derivatives in addressing microbial resistance, offering a path towards new antimicrobial agents (P. Sanjeeva et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole compounds have been associated with a wide range of biological activities, including antiviral and antitumor activity .

Properties

IUPAC Name

[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3S/c1-17-21(18(2)27(23-17)20-7-5-4-6-8-20)24-13-15-25(16-14-24)22(28)19-9-11-26(12-10-19)31(3,29)30/h4-8,19H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHKLUHNJIRJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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